2',4-Dihydroxy-3,5-dimethoxy-5'-fluorochalcone
Overview
Description
2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone is a synthetic organic compound belonging to the chalcone family Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction can be summarized as follows:
Starting Materials: 2,4-dihydroxy-3,5-dimethoxybenzaldehyde and 5-fluoroacetophenone.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol as a solvent, with a base catalyst.
Product Isolation: The resulting product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure 2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted chalcones with new functional groups.
Scientific Research Applications
2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and electron-donating interactions, influencing its reactivity and binding affinity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,4-Dihydroxy-3,5-dimethoxychalcone: Lacks the fluorine substituent.
2’,4-Dihydroxy-3,5-dimethoxy-4’-fluorochalcone: Fluorine substituent at a different position.
2’,4-Dihydroxy-3,5-dimethoxy-5’-chlorochalcone: Chlorine substituent instead of fluorine.
Uniqueness
2’,4-Dihydroxy-3,5-dimethoxy-5’-fluorochalcone is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5/c1-22-15-7-10(8-16(23-2)17(15)21)3-5-13(19)12-9-11(18)4-6-14(12)20/h3-9,20-21H,1-2H3/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGASVACQEFKUBG-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)C2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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